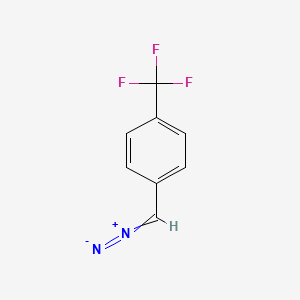
1-(Diazomethyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diazomethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a diazomethyl group and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diazomethyl)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The reaction proceeds as follows: [ \text{4-(trifluoromethyl)benzaldehyde} + \text{diazomethane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its applications and the challenges associated with scaling up the synthesis involving diazomethane. advancements in flow chemistry and continuous processing may offer potential routes for safer and more efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diazomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The diazomethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diazomethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the diazomethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(trifluoromethyl)toluene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Diazomethyl)-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in diazo coupling reactions.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can selectively react with biomolecules without interfering with biological processes.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Diazomethyl)-4-(trifluoromethyl)benzene involves the generation of reactive intermediates, such as carbenes, through the decomposition of the diazomethyl group. These intermediates can then participate in various chemical reactions, including insertion into C-H bonds, cyclopropanation, and ylide formation. The trifluoromethyl group enhances the stability and reactivity of these intermediates, making the compound a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Diazomethyl)-2-(trifluoromethyl)benzene
- 1-(Diazomethyl)-3-(trifluoromethyl)benzene
- 1-(Diazomethyl)-4-(difluoromethyl)benzene
Uniqueness
1-(Diazomethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both a diazomethyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and stability, making it particularly useful in synthetic applications where the introduction of fluorine atoms is desired. The trifluoromethyl group also enhances the lipophilicity and metabolic stability of the compound, which is advantageous in pharmaceutical and agrochemical applications.
Propriétés
Numéro CAS |
73900-17-1 |
|---|---|
Formule moléculaire |
C8H5F3N2 |
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
1-(diazomethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-5H |
Clé InChI |
PCSHXURKDDJSFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=[N+]=[N-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


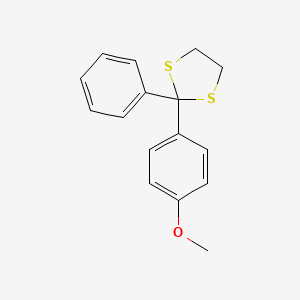

![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)

![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
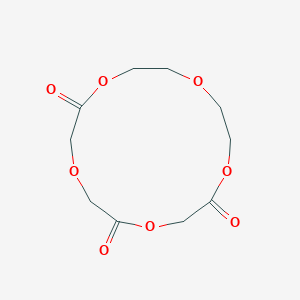
![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
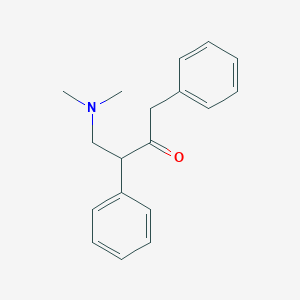
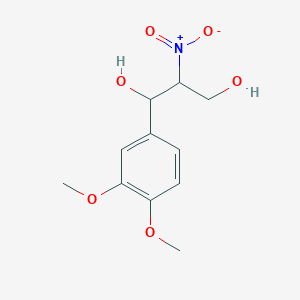


![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
